3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine
Overview
Description
3-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring This compound is characterized by its cyclohexyl group attached to the triazole ring and a piperidine moiety
Mechanism of Action
Target of Action
The primary targets of the compound “3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine” are currently unknown . This compound is part of a collection of unique chemicals provided for early discovery researchers
Mode of Action
It’s known that the triazole ring is a key feature of many bioactive compounds . Triazoles can interact with biological targets through hydrogen bonding, dipole interactions, and π-π stacking .
Biochemical Pathways
Compounds with a triazole ring have been found to interfere with the shikimate pathway in mycobacterium tuberculosis . More research is needed to confirm if this compound affects the same or different pathways.
Result of Action
Triazole derivatives have been associated with various biological activities, including antimicrobial, antitubercular, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine typically involves multiple steps. One common method starts with the reaction of cyclohexylamine with formic acid to form cyclohexylformamide. This intermediate is then cyclized with hydrazine to produce the triazole ring. Subsequent reactions with piperidine derivatives lead to the formation of the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, this compound is utilized to study enzyme inhibition and receptor binding. It has shown potential as a lead compound in the development of new drugs targeting various biological pathways.
Medicine: The compound has been investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the manufacture of materials with specific properties, such as enhanced durability and resistance to environmental factors.
Comparison with Similar Compounds
4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide
(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methanamine hydrochloride
Uniqueness: 3-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine stands out due to its unique combination of the cyclohexyl group and the piperidine moiety. This structural feature imparts distinct chemical and biological properties compared to other triazole derivatives.
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Biological Activity
3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound belongs to the triazole family, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 234.34 g/mol. The structure of the compound features a piperidine ring substituted with a triazole moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects on various cancer cell lines. In particular:
- Study Findings : A derivative with a similar structure exhibited selective cytotoxicity against melanoma cells (VMM917), inducing cell cycle arrest and reducing melanin content significantly .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
B9 | VMM917 | 10 | Induces S-phase arrest |
3-(cyclohexyl) | Various | TBD | Apoptosis induction |
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. Although specific data on this compound's antifungal activity is limited, related triazole derivatives have demonstrated efficacy against fungal pathogens.
Antiviral Activity
Triazole derivatives have also been explored for antiviral applications. Some studies indicate that modifications in the triazole ring can enhance antiviral potency against viruses such as influenza and HIV. The presence of specific substituents can influence the binding affinity to viral targets.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Many triazoles inhibit enzymes involved in nucleic acid synthesis or cell division.
- Induction of Apoptosis : Compounds in this class often trigger programmed cell death in cancerous cells.
- Disruption of Cell Membrane Integrity : Antifungal activity is often mediated through disruption of fungal cell membranes.
Case Study 1: Anticancer Properties
A study conducted on a series of triazole derivatives found that those with piperidine substitutions exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-substituted counterparts . The study used MTT assays to determine cell viability and flow cytometry for cell cycle analysis.
Case Study 2: Antifungal Efficacy
Another investigation into triazole derivatives demonstrated significant antifungal activity against Candida species. The study reported that modifications at the 1-position of the triazole ring could lead to improved efficacy .
Properties
IUPAC Name |
3-(4-cyclohexyl-1,2,4-triazol-3-yl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-2-6-12(7-3-1)17-10-15-16-13(17)11-5-4-8-14-9-11/h10-12,14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKUQZYDCWYUJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NN=C2C3CCCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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